molecular formula C17H17ClN2O2 B4915869 N-[(4-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide

N-[(4-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide

Cat. No.: B4915869
M. Wt: 316.8 g/mol
InChI Key: ISADCDCEYGQBKT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxamides with higher oxidation states.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)oxamide
  • N-[(4-chlorophenyl)methyl]-N’-(3,4-dimethylphenyl)oxamide
  • N-[(4-chlorophenyl)methyl]-N’-(3,5-dichlorophenyl)oxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-7-12(2)9-15(8-11)20-17(22)16(21)19-10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISADCDCEYGQBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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